1-(ethylsulfonyl)-4-Piperidineethanol
Overview
Description
1-(Ethylsulfonyl)-4-Piperidineethanol is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with an ethylsulfonyl group and an ethanol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfonyl)-4-Piperidineethanol typically involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base, followed by the introduction of an ethanol group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-Piperidineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-(Ethylsulfonyl)-4-Piperidone or 1-(Ethylsulfonyl)-4-Piperidinecarboxylic acid
Reduction: 1-(Ethylthio)-4-Piperidineethanol
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-(Ethylsulfonyl)-4-Piperidineethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-Piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. The ethanol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-4-Piperidineethanol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-4-Piperidone: Similar structure but with a ketone group instead of an ethanol group.
1-(Ethylthio)-4-Piperidineethanol: Similar structure but with a thioether group instead of a sulfonyl group.
Uniqueness
1-(Ethylsulfonyl)-4-Piperidineethanol is unique due to the combination of its ethylsulfonyl and ethanol groups, which confer distinct chemical reactivity and potential biological activity. This compound’s specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-2-14(12,13)10-6-3-9(4-7-10)5-8-11/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIWMCLXHZRLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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